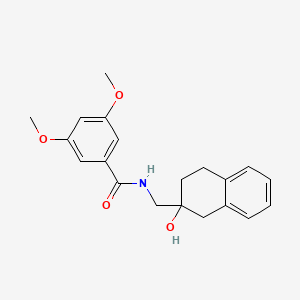

![molecular formula C23H26N2O4S2 B2732196 N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207003-85-7](/img/structure/B2732196.png)

N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

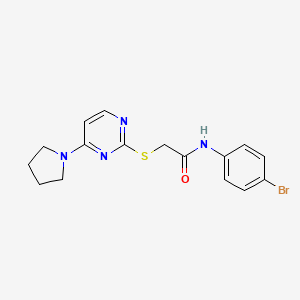

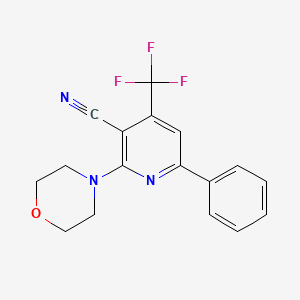

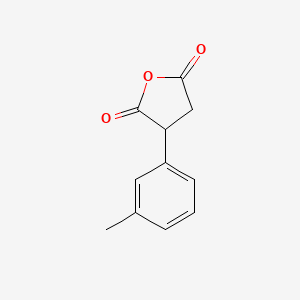

The compound is a derivative of sulfonamide and thiophene, with additional functional groups attached. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). Thiophenes are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the various substituents. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the thiophene ring and sulfonamide group forming the core of the molecule, and the various substituents attached at specific positions. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions on the molecule. Generally, sulfonamides are known to participate in a variety of chemical reactions, and the thiophene ring can also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions on the molecule. Factors such as solubility, melting point, and stability could vary widely .Wissenschaftliche Forschungsanwendungen

Synthesis and Building Blocks

Homologation of Alkyl Halides : The compound phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide is prepared from N-methoxy-N-methylchloroacetamide and thiophenol, serving as a useful reagent for the homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds. This suggests potential applications in synthesizing α,β-unsaturated compounds which are crucial in organic synthesis and drug development (Beney, Boumendjel, & Mariotte, 1998).

Molecular Electronics : Aryl bromides, including compounds with methoxy groups, serve as precursors for thiol end-capped molecular wires, indicating applications in molecular electronics through oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires' synthesis (Stuhr-Hansen et al., 2005).

Antimicrobial Activities

Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, including those with methoxy and methyl substituents, exhibit antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Vasu et al., 2005).

Corrosion Inhibition

Protection of Low Carbon Steel : Organic compounds with methoxyphenyl groups have been studied for their efficiency in inhibiting corrosion of low carbon steel in hydrochloric acid solution, suggesting applications in materials science and engineering for corrosion protection (Khalifa & Abdallah, 2011).

Chemical Synthesis

Controlled Synthesis of Polyfunctionalized Compounds : The dual reactivity of aza-trienes containing methoxycarbonylmethyl substituents on the sulfur atom for obtaining methyl (pyrrol-2-yl)sulfanylacetates or methyl (methylamino)thiophene-2-carboxylates showcases versatility in synthesizing polyfunctionalized pyrrole and thiophene compounds, potentially useful in various organic synthesis applications (Nedolya et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S2/c1-4-5-6-17-7-9-18(10-8-17)24-23(26)22-21(15-16-30-22)31(27,28)25(2)19-11-13-20(29-3)14-12-19/h7-16H,4-6H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJQBAMONDTPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)

![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/no-structure.png)